3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid
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Overview
Description
3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a formyl group and a phenyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid typically involves the reaction of 4-formyl-3-phenylpyrazole with a suitable propanoic acid derivative. One common method involves the use of hydrazine derivatives and chalcones under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as a metal catalyst, to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and greener synthesis approaches. These methods aim to reduce the environmental impact and improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 3-(4-Carboxy-3-phenylpyrazol-1-yl)propanoic acid.
Reduction: 3-(4-Hydroxymethyl-3-phenylpyrazol-1-yl)propanoic acid.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(4-Formylphenyl)propanoic acid: Similar structure but lacks the pyrazole ring.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a piperazine ring instead of a pyrazole ring.
3-Pyridinepropionic acid: Features a pyridine ring instead of a pyrazole ring.
Uniqueness
3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Properties
IUPAC Name |
3-(4-formyl-3-phenylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-9-11-8-15(7-6-12(17)18)14-13(11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURFZCQGKZDPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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